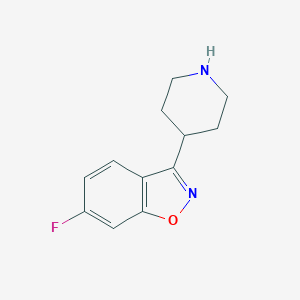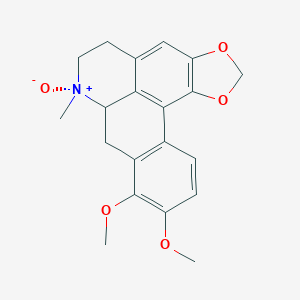
Crebanine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crebanine N-oxide is an alkaloid compound that is found in the roots of Stephania venosa. It has been identified as a potential therapeutic agent due to its pharmacological properties. Crebanine N-oxide has been the subject of scientific research in recent years, with studies investigating its synthesis, mechanism of action, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Crebanine N-oxide is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells through the activation of caspases. It has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation.
Efectos Bioquímicos Y Fisiológicos
Crebanine N-oxide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of NF-κB, and reduce oxidative stress. Additionally, it has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Crebanine N-oxide in lab experiments is its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising therapeutic agent. However, one limitation is the complexity of its synthesis, which can make it difficult to obtain in large quantities for lab experiments.
Direcciones Futuras
There are several future directions for the study of Crebanine N-oxide. One direction is the investigation of its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis for use in lab experiments. Finally, the potential side effects of Crebanine N-oxide need to be investigated to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of Crebanine N-oxide is a complex process that involves several steps. The first step involves the extraction of the alkaloid from the roots of Stephania venosa. The extracted alkaloid is then purified using chromatography techniques. The final step involves the conversion of the purified alkaloid into Crebanine N-oxide using oxidation reactions.
Aplicaciones Científicas De Investigación
Crebanine N-oxide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that Crebanine N-oxide has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Propiedades
Número CAS |
102719-85-7 |
|---|---|
Nombre del producto |
Crebanine N-oxide |
Fórmula molecular |
C20H21NO5 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene |
InChI |
InChI=1S/C20H21NO5/c1-21(22)7-6-11-8-16-20(26-10-25-16)18-12-4-5-15(23-2)19(24-3)13(12)9-14(21)17(11)18/h4-5,8,14H,6-7,9-10H2,1-3H3/t14?,21-/m1/s1 |
Clave InChI |
FCZORVXRVVKVLF-OKKPIIHCSA-N |
SMILES isomérico |
C[N@+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-] |
SMILES |
C[N+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-] |
SMILES canónico |
C[N+]1(CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3)[O-] |
Sinónimos |
crebanine N-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)
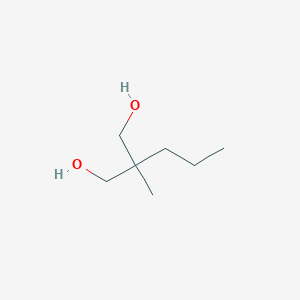
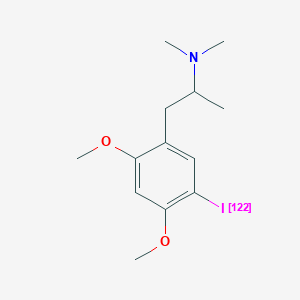
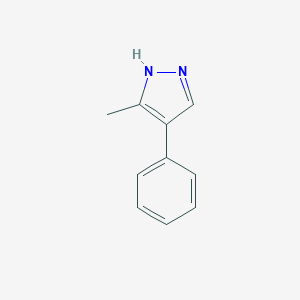
![((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B18028.png)
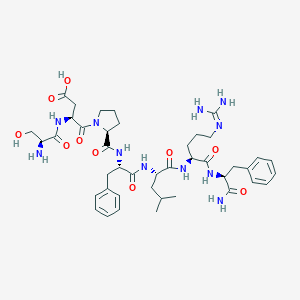
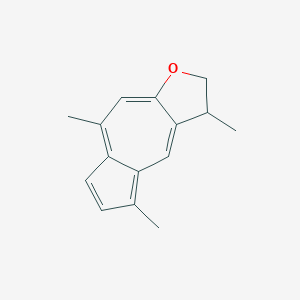
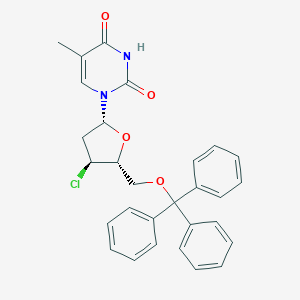
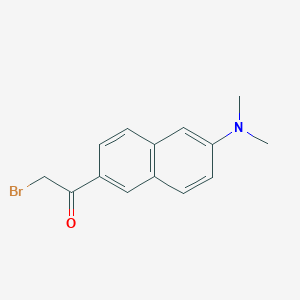
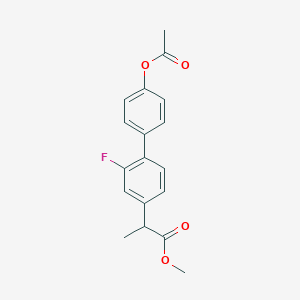
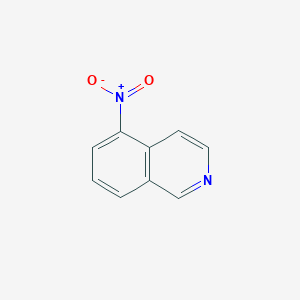
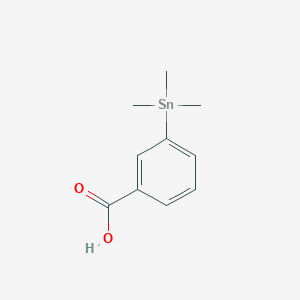
![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)
